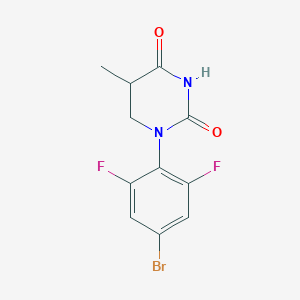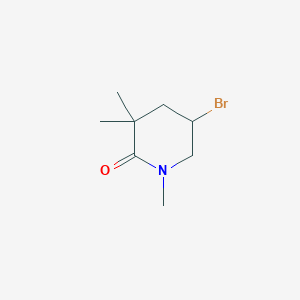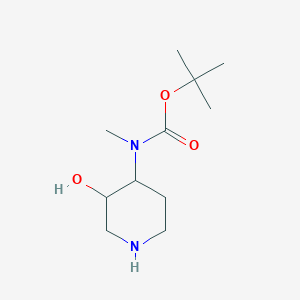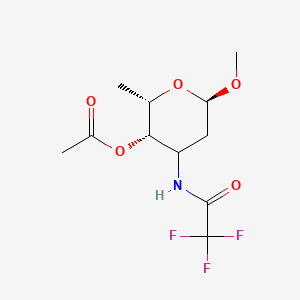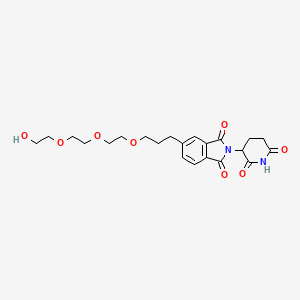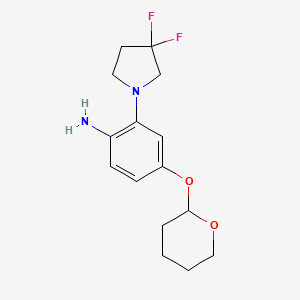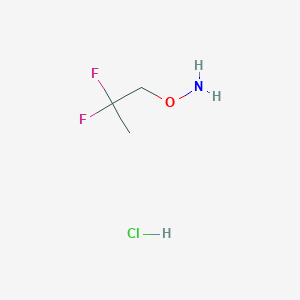
O-(2,2-difluoropropyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,2-difluoropropyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
The synthesis of O-(2,2-difluoropropyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications .
Chemical Reactions Analysis
O-(2,2-difluoropropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-(2,2-difluoropropyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and other nitrogen-containing derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen compounds.
Mechanism of Action
The mechanism of action of O-(2,2-difluoropropyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets and pathways include enzymes and other proteins involved in nitrogen metabolism, where it can act as an inhibitor or activator depending on the specific context .
Comparison with Similar Compounds
O-(2,2-difluoropropyl)hydroxylamine hydrochloride can be compared with other similar compounds such as O-benzylhydroxylamine hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. These compounds share similar chemical properties but differ in their specific reactivity and applications. For example, O-benzylhydroxylamine hydrochloride is commonly used in the synthesis of α-hydroxybenzylamines, while O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of fluorinated compounds .
Properties
Molecular Formula |
C3H8ClF2NO |
|---|---|
Molecular Weight |
147.55 g/mol |
IUPAC Name |
O-(2,2-difluoropropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H7F2NO.ClH/c1-3(4,5)2-7-6;/h2,6H2,1H3;1H |
InChI Key |
CPUJNRSYJOLPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


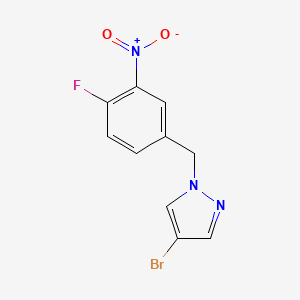
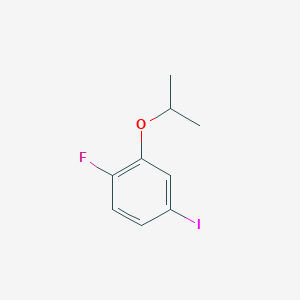
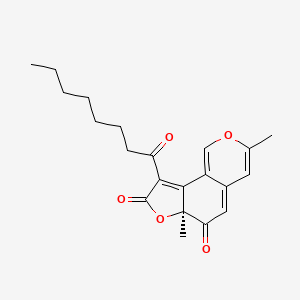
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
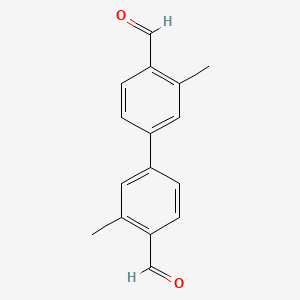

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

